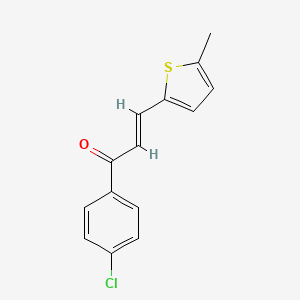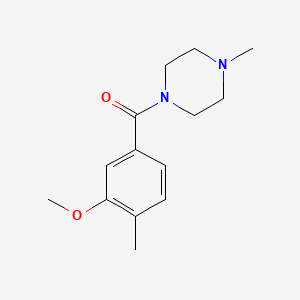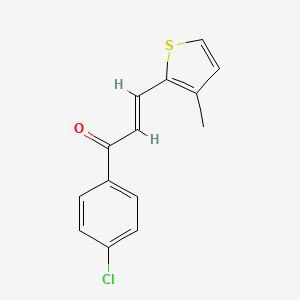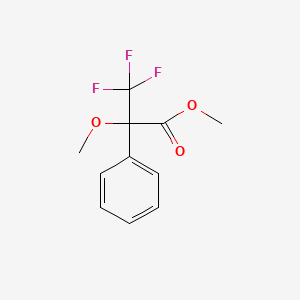
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as 2E-CMP, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used to study a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2E-CMP has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states. It has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain environmental factors on the body. In addition, 2E-CMP has been used in the development of new drugs and treatments for various diseases.
Mecanismo De Acción
2E-CMP works by binding to certain receptors in the body, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity. Once bound to the receptor, 2E-CMP activates the receptor, resulting in a variety of effects, depending on the type of receptor it binds to. For example, when 2E-CMP binds to the GABA-A receptor, it increases the activity of the receptor, which in turn increases the activity of the neurotransmitter GABA, resulting in an overall calming effect.
Biochemical and Physiological Effects
2E-CMP has a variety of biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, as well as an antidepressant effect. It has also been shown to have a neuroprotective effect, as well as an anti-inflammatory effect. In addition, 2E-CMP has been shown to have an anticonvulsant effect, as well as an anti-tumor effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2E-CMP in laboratory experiments has several advantages. It is easy to synthesize, and is relatively inexpensive. It is also highly versatile, as it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using 2E-CMP in laboratory experiments. For example, it is not as stable as other compounds, and can degrade over time. In addition, it is not as soluble in water as some other compounds, making it difficult to use in certain experiments.
Direcciones Futuras
The use of 2E-CMP in scientific research is likely to continue to expand in the future. It has already been used in the development of new drugs and treatments for various diseases, and this trend is likely to continue. In addition, it is likely that 2E-CMP will be used to study the effects of various environmental factors on the body, as well as to study the effects of certain hormones on the body. Finally, it is likely that 2E-CMP will be used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states.
Métodos De Síntesis
The synthesis of 2E-CMP involves several steps. The first step is to synthesize the 4-chlorophenyl-prop-2-en-1-one (CPE) starting material. This is done by reacting 4-chlorobenzaldehyde with prop-2-en-1-ol in the presence of a catalyst, such as potassium carbonate. The second step involves the reaction of CPE with 5-methylthiophene-2-ylmagnesium bromide to form the desired 2E-CMP product.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSLLPEVNXUEI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)









